molecular formula C14H18BF3O3 B1452806 2,2,2-Trifluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanol CAS No. 887781-87-5

2,2,2-Trifluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanol

Cat. No.: B1452806
CAS No.: 887781-87-5
M. Wt: 302.1 g/mol
InChI Key: VBXSVIYLABOQFL-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanol (CAS 1426082-73-6) is a boronate ester derivative featuring a trifluoroethanol moiety attached to a para-substituted phenyl ring with a pinacol boronate group. Its molecular formula is C₁₄H₁₈BF₃O₃, with a molecular weight of 302.10 g/mol . The compound is hygroscopic and requires storage under dry conditions at 2–8°C to maintain stability. Safety data indicate hazards related to toxicity (H302: harmful if swallowed), skin/eye irritation (H315, H319), and respiratory irritation (H335) .

Properties

IUPAC Name

2,2,2-trifluoro-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BF3O3/c1-12(2)13(3,4)21-15(20-12)10-7-5-9(6-8-10)11(19)14(16,17)18/h5-8,11,19H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBXSVIYLABOQFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00676946
Record name 2,2,2-Trifluoro-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887781-87-5
Record name 2,2,2-Trifluoro-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of the Trifluoroethyl Alcohol Intermediate

  • The trifluoroethyl alcohol portion (2,2,2-trifluoro-1-phenylethanol derivatives) is typically prepared by nucleophilic addition of trifluoromethyl reagents to aromatic aldehydes or ketones.
  • Alternatively, trifluoromethyl ketones can be reduced stereoselectively to the corresponding trifluoro-substituted alcohols using hydride reagents under controlled conditions.

Introduction of the Boronic Ester Group

  • The boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) is introduced via palladium-catalyzed Miyaura borylation of aryl halides (iodides or bromides) or triflates.
  • Typical conditions involve the use of bis(pinacolato)diboron as the boron source, potassium acetate as the base, and Pd(dppf)Cl2 as the catalyst in anhydrous DMF solvent.
  • Reaction monitoring is enhanced by using curcumin staining on TLC plates to detect boron-containing intermediates due to their specific interaction with curcumin.

Pinacol Ester Deprotection (if needed)

  • Pinacol-protected boronic esters can be deprotected to free boronic acids via transesterification.
  • A mild acidic aqueous medium with methyl boronic acid as a transesterification agent is used, typically in an acetone-water mixture.
  • Strong acids like trifluoroacetic acid cause decomposition; thus, mild conditions such as 0.1 N HCl with excess methyl boronic acid are preferred.
  • Volatility of methyl boronic pinacol ester byproduct facilitates removal and drives the reaction to completion.

Representative Synthetic Route Example

Step Reaction Type Reagents/Conditions Outcome
1 Preparation of trifluoroethyl alcohol intermediate Reduction of trifluoromethyl ketone with hydride reagent Formation of 2,2,2-trifluoro-1-phenylethanol derivative
2 Aryl halide borylation Pd(dppf)Cl2 catalyst, bis(pinacolato)diboron, KOAc, DMF, 80-100°C Formation of aryl boronic ester with pinacol protection
3 Transesterification (deprotection) Methyl boronic acid, 0.1 N HCl, acetone/water (1:1) Conversion of pinacol ester to free boronic acid (if required)

Summary Table of Key Preparation Parameters

Parameter Details
Molecular Formula C14H18BF3O3
Molecular Weight 302.10 g/mol
Boron Source Bis(pinacolato)diboron
Catalyst Pd(dppf)Cl2
Base Potassium acetate (KOAc)
Solvent Anhydrous DMF
Temperature 80-100°C for borylation
Deprotection Agent Methyl boronic acid in 0.1 N HCl
Deprotection Solvent Acetone/water (1:1 v/v)
Reaction Monitoring TLC with curcumin staining
Storage Room temperature or -20°C; avoid freeze-thaw

Research Findings and Optimization Notes

  • The borylation step is sensitive to the choice of base and solvent; KOAc in DMF provides optimal yields.
  • Monitoring borylation by TLC is challenging due to similar Rf values of starting materials and products; curcumin staining is an effective solution.
  • Deprotection of pinacol esters under mild acidic conditions avoids decomposition and yields pure boronic acid derivatives.
  • The volatility of methyl boronic pinacol ester byproduct assists in driving the transesterification reaction to completion.
  • Alternative synthetic routes involve Suzuki coupling of preformed boronate building blocks with trifluoromethylated aryl halides, enabling modular synthesis.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The trifluoromethyl group can be reduced under specific conditions.

    Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation catalysts can be employed.

    Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used in Suzuki-Miyaura reactions.

Major Products

    Oxidation: 2,2,2-Trifluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone.

    Reduction: Various reduced forms depending on the specific conditions.

    Substitution: A wide range of biaryl compounds.

Scientific Research Applications

2,2,2-Trifluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is explored for its potential use in drug development, especially in the design of fluorinated pharmaceuticals.

    Industry: The compound is used in the development of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanol depends on its specific application. In cross-coupling reactions, the boronic ester group acts as a nucleophile, forming a bond with an electrophilic partner in the presence of a palladium catalyst. The trifluoromethyl group can enhance the compound’s reactivity and stability due to its electron-withdrawing properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of trifluoromethyl-containing boronate esters, which are widely used in organic synthesis and materials chemistry. Below is a detailed comparison with structurally related compounds:

Table 1: Structural and Functional Comparison

Compound Name (CAS) Molecular Formula Functional Group Substituent Position Key Applications/Notes Purity Reference
2,2,2-Trifluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanol (1426082-73-6) C₁₄H₁₈BF₃O₃ -OH (ethanol) para Potential cross-coupling intermediate 97%
2,2,2-Trifluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone (1004294-77-2) C₁₄H₁₆BF₃O₃ -C=O (ketone) para Electron-withdrawing group for OLED materials 97%
2,2,2-Trifluoro-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide (2490666-14-1) C₁₅H₁₈BF₃NO₂ -NHC(O)CF₃ (acetamide) meta Stabilized for medicinal chemistry 95%
2,2,2-Trifluoro-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)piperidin-1-yl]ethanone (2377611-55-5) C₁₃H₂₀BF₃NO₃ -C=O (ketone) Piperidine ring Bioactive scaffold for drug discovery 98%
2-(3,5-Dichloro-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1092485-88-5) C₁₂H₁₄BCl₂FO₂ Halogenated aryl para/meta Halogenated coupling partner N/A

Key Observations:

Functional Group Impact :

  • The -OH group in the target compound enables hydrogen bonding, enhancing solubility in polar solvents compared to ketone (FF-7167) or acetamide (QN-6141) derivatives .
  • Ketone derivatives (e.g., FF-7167) exhibit stronger electron-withdrawing effects, which can modulate reactivity in cross-coupling reactions or charge transfer in OLED emitters .
  • Acetamide derivatives (e.g., QN-6141) may offer improved metabolic stability in drug candidates .

Substituent Position :

  • Para-substituted boronate esters (e.g., target compound) are more common in Suzuki-Miyaura couplings due to steric accessibility, while meta-substituted analogs (e.g., ) are less reactive but useful for regioselective functionalization .

Applications :

  • The target compound’s -OH group allows for further derivatization (e.g., esterification), whereas ketones and acetamides are typically terminal functional groups .
  • Halogenated analogs (e.g., 1092485-88-5) are used in coupling reactions to introduce halogen atoms into biaryl systems .

Safety and Stability: Ethanol derivatives (target compound) require stringent moisture control due to boronate ester hydrolysis susceptibility, while acetamides (QN-6141) and ketones (FF-7167) may exhibit greater hydrolytic stability .

Biological Activity

The compound 2,2,2-Trifluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanol , also known by its CAS number 1004294-77-2, is a boron-containing organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on diverse sources and research findings.

  • Molecular Formula : C14H16BF3O3
  • Molecular Weight : 300.08 g/mol
  • Purity : Typically ≥95%
  • Storage Conditions : Store in a dry environment at 2-8°C

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Research indicates that the compound may exhibit:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit tryptophan hydroxylase (TPH1), an enzyme involved in serotonin synthesis. In studies, it demonstrated a significant inhibition rate of up to 64% at a concentration of 100 µM .

Toxicity and Safety Profile

The compound is classified with the following hazard statements:

  • H302: Harmful if swallowed
  • H315: Causes skin irritation
  • H319: Causes serious eye irritation
    These classifications suggest that while it has potential therapeutic applications, caution must be exercised regarding its handling and usage .

Case Studies and Experimental Data

A detailed examination of the compound's biological activity reveals several important findings:

StudyTargetConcentrationInhibition (%)Notes
TPH1100 µM64%Significant inhibition observed in vitro.
Various Cancer Cell LinesVariesUp to 90%Demonstrated selective cytotoxicity against cancer cells with minimal effect on normal cells.
MMP InhibitionNot specifiedSignificantDisplayed off-target activity against matrix metalloproteinases (MMPs).

Cancer Research Implications

Recent studies have indicated that derivatives of this compound exhibit potent inhibitory effects on various cancer cell lines. For example:

  • The compound was tested against MDA-MB-231 (triple-negative breast cancer) cells and showed a significant reduction in cell proliferation with an IC50 value of approximately 0.126μM0.126\mu M, indicating high potency .

Discussion

The biological activity of this compound underscores its potential as a therapeutic agent. Its ability to inhibit key enzymes involved in metabolic pathways and its selective cytotoxicity towards cancer cells make it a candidate for further research and development.

Q & A

Basic: What are the common synthetic routes for preparing 2,2,2-trifluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanol?

Methodological Answer:
The compound is typically synthesized via Suzuki-Miyaura cross-coupling , leveraging its boronate ester moiety. A representative approach involves:

  • Reacting aryl halides (e.g., bromo/iodo derivatives) with pinacol boronate esters under palladium catalysis (e.g., tetrakis(triphenylphosphine)palladium) .
  • Key steps: Use of potassium carbonate as a base in a mixed solvent system (toluene/ethanol/water) at 110°C under nitrogen . Post-reaction, purification via silica gel column chromatography (ethyl acetate/petroleum ether) achieves >95% purity .
  • Alternative routes include borylation of pre-functionalized aryl precursors (e.g., trifluoromethyl-substituted intermediates) .

Advanced: How can conflicting yields in boronate ester synthesis be resolved when switching from chloro- to bromo-substituted aryl precursors?

Methodological Answer:
Discrepancies in yields (e.g., 32% for chloro vs. 65% for bromo in tert-butyl carbamate synthesis ) arise from differences in substrate reactivity and catalytic efficiency . To address this:

  • Optimize catalyst loading: Bromoarenes typically require lower Pd catalyst concentrations due to faster oxidative addition .
  • Adjust reaction time/temperature: Chloroarenes may need extended heating (e.g., 24–48 h at 110°C) or microwave assistance to enhance conversion .
  • Validate via LCMS/HPLC (e.g., retention time 0.99 min under SQD-AA05 conditions ) to monitor intermediate formation and side reactions.

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Key for confirming the trifluoroethanol and boronate ester moieties. For example:
    • Trifluoromethyl groups show distinct 19F-coupled splitting in 1H NMR .
    • Boronate esters exhibit characteristic 13C signals near δ 25–30 ppm (tetramethyl dioxaborolane) .
  • LCMS : Validates molecular weight (e.g., m/z 307 [M+H]+ ).
  • HPLC : Assess purity (e.g., 98% purity under optimized conditions ).

Advanced: How can researchers address overlapping signals in NMR analysis of boronate-containing intermediates?

Methodological Answer:

  • Use 2D NMR (e.g., HSQC, HMBC) to resolve crowded regions, particularly near δ 7–8 ppm (aromatic protons) .
  • Employ variable-temperature NMR to reduce signal broadening caused by boronate ester dynamics .
  • Compare with model compounds (e.g., tert-butyl carbamate derivatives ) to assign ambiguous peaks.

Basic: What purification strategies are effective for isolating this compound?

Methodological Answer:

  • Column chromatography : Silica gel with ethyl acetate/petroleum ether gradients achieves high recovery .
  • Recrystallization : Use hexane/ethyl acetate mixtures for boronate esters, leveraging solubility differences .
  • Avoid aqueous workup for trifluoroethanol-containing compounds due to potential hydrolysis; instead, use anhydrous sodium sulfate for drying .

Advanced: How does the trifluoroethanol group influence the compound’s stability in electrophilic environments?

Methodological Answer:

  • The electron-withdrawing trifluoromethyl group increases acidity of the hydroxyl proton (pKa ~12.5 ), making it prone to oxidation.
  • Stabilization methods : Store under inert atmosphere (N2/Ar) at –20°C .
  • Monitor degradation via HPLC-MS for byproducts like trifluoroacetic acid (common oxidation product) .

Basic: What are the primary research applications of this compound?

Methodological Answer:

  • Suzuki coupling precursor : Used to synthesize biaryl structures in medicinal chemistry (e.g., antiplasmodial agents ) and materials science (e.g., OLED emitters ).
  • Fluorescent probe development : Boronate esters act as ROS-sensitive moieties in bifunctional probes .

Advanced: How can researchers optimize meta-selective C–H borylation for derivatives of this compound?

Methodological Answer:

  • Employ anionic ligands (e.g., dtbpy) to direct meta-borylation .
  • Fine-tune steric/electronic effects: Electron-deficient aryl rings (e.g., trifluoromethyl groups) enhance meta-selectivity by ~20% compared to para .
  • Validate regioselectivity via X-ray crystallography or NOE NMR .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact with trifluoroethanol (toxic via dermal absorption ).
  • Ventilation : Use fume hoods due to volatile boronate esters .
  • Waste disposal : Segregate boron-containing waste for professional treatment .

Advanced: What computational methods support the design of derivatives for target-specific applications?

Methodological Answer:

  • DFT calculations : Predict electronic properties (e.g., HOMO/LUMO levels) for OLED applications .
  • Molecular docking : Screen boronate esters as enzyme inhibitors (e.g., kinase targets ).
  • Solubility modeling : Use COSMO-RS to optimize solvent systems for synthesis .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2,2-Trifluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanol
Reactant of Route 2
Reactant of Route 2
2,2,2-Trifluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanol

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